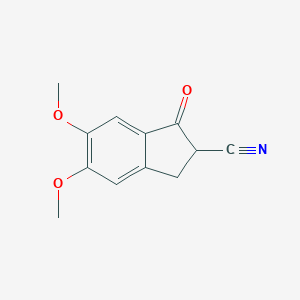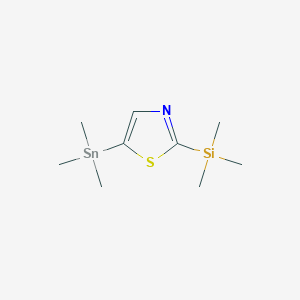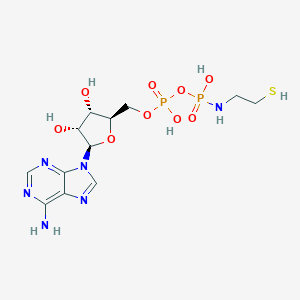
Ameda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ameda is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have unique properties that make it an attractive candidate for use in several scientific studies. In
Wirkmechanismus
The mechanism of action of Ameda is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria.
Biochemische Und Physiologische Effekte
Ameda has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Ameda has also been found to have analgesic effects, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ameda in lab experiments is its stability. Ameda is stable under a wide range of conditions, making it easy to handle and store. Another advantage is its low toxicity, making it safe to use in experiments. However, one limitation of using Ameda is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ameda. One potential direction is the development of new formulations of Ameda that improve its solubility in water. Another direction is the study of Ameda's effects on other diseases, such as neurodegenerative diseases. Finally, the development of Ameda-based therapies for cancer and inflammatory diseases is an area of active research.
In conclusion, Ameda is a synthetic compound that has potential applications in several scientific fields. Its unique properties make it an attractive candidate for further study. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ameda have been discussed in this paper. Further research is needed to fully understand the potential of Ameda in scientific research.
Synthesemethoden
Ameda is synthesized through a multistep process that involves the reaction of several chemicals. The synthesis starts with the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2-aminoethanol to form the intermediate benzoyl ethyleneimine. Finally, the benzoyl ethyleneimine is reacted with sodium hydroxide to produce Ameda.
Wissenschaftliche Forschungsanwendungen
Ameda has been found to have potential applications in several scientific fields. It has been studied for its antitumor, antiviral, and antibacterial properties. Ameda has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
108490-60-4 |
|---|---|
Produktname |
Ameda |
Molekularformel |
C12H20N6O9P2S |
Molekulargewicht |
486.34 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-N-(2-sulfanylethyl)phosphonamidic acid |
InChI |
InChI=1S/C12H20N6O9P2S/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(26-12)3-25-29(23,24)27-28(21,22)17-1-2-30/h4-6,8-9,12,19-20,30H,1-3H2,(H,23,24)(H2,13,14,15)(H2,17,21,22)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
FPIGRWUROXHTJS-WOUKDFQISA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
Synonyme |
AMEDA P(1)-(5'-adenosyl)-P(2)-N-(2-mercaptoethyl)diphosphoramidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



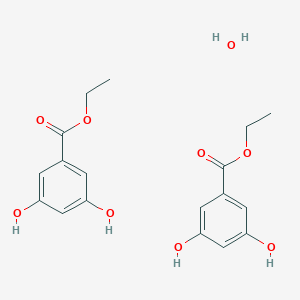
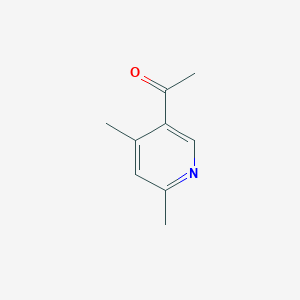
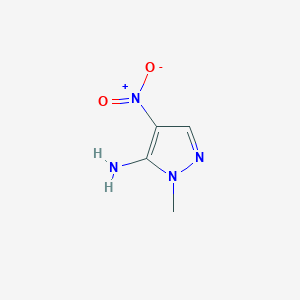
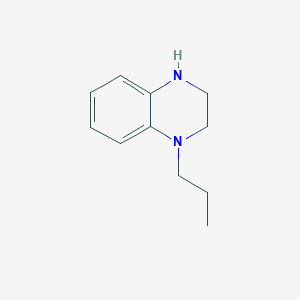
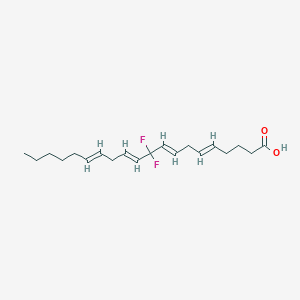
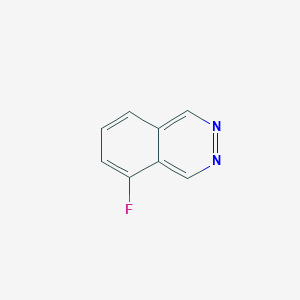
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
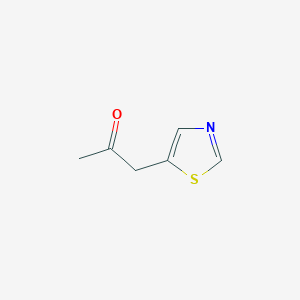
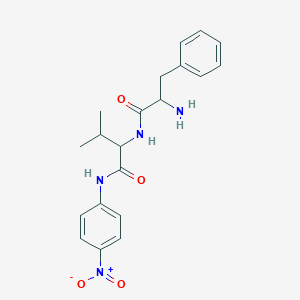
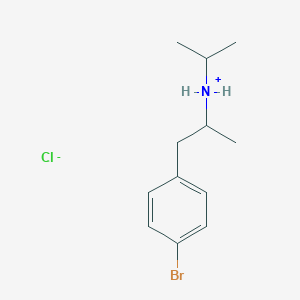
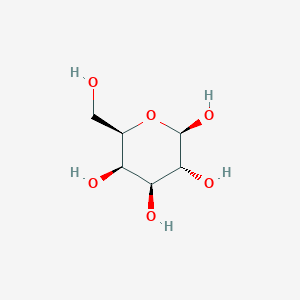
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
